3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2IN2O2 and a molecular weight of 330.07 g/mol This compound features a pyrazole ring substituted with difluoromethyl and iodine groups, and a butanoic acid moiety
Preparation Methods
The synthesis of 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid involves several steps. One common method starts with the difluoromethylation of a suitable precursor, such as 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . The difluoromethylation process can be achieved using various reagents and conditions, including metal-based methods and radical chemistry . The iodination step typically involves the use of iodine or iodine-containing reagents under specific conditions to introduce the iodine atom at the desired position on the pyrazole ring .
Chemical Reactions Analysis
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups using suitable reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen-bonding donor, improving the binding selectivity of the compound to its targets . The iodine atom can participate in halogen bonding interactions, further enhancing the compound’s binding affinity . The butanoic acid moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid can be compared with other similar compounds, such as:
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group and a pyrazole ring but differs in the substitution pattern and the presence of a carboxylic acid group instead of a butanoic acid moiety.
3-(difluoromethyl)-4-chloro-1H-pyrazole: This compound has a chlorine atom instead of an iodine atom, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and iodine groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[3-(difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4(2-6(14)15)13-3-5(11)7(12-13)8(9)10/h3-4,8H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHCDOOMTXXSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=C(C(=N1)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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